Cellular Target Engagement: YH-53 vs. Boceprevir
YH-53 demonstrates substantially higher cellular target engagement efficiency compared to the HCV protease inhibitor boceprevir, a repurposed candidate evaluated for SARS-CoV-2. The EC50/IC50 ratio of 0.008 for YH-53 indicates that 0.8% of enzyme inhibition translates to cellular antiviral effect, compared to a ratio of 1.19 (119%) for boceprevir, reflecting markedly distinct intracellular target accessibility and residence time characteristics [1]. This 149-fold difference in efficiency ratio is derived from reported values of IC50 = 4.2 μM, EC50 = 0.034 μM (YH-53) versus IC50 = 1.59 μM, EC50 = 1.90 μM (boceprevir) measured in SARS-CoV-2 Mpro enzymatic assays and Vero cell antiviral assays [1].
| Evidence Dimension | EC50/IC50 ratio (cellular antiviral potency relative to enzymatic inhibition) |
|---|---|
| Target Compound Data | EC50/IC50 = 0.008 (IC50 = 4.2 μM, EC50 = 0.034 μM) |
| Comparator Or Baseline | Boceprevir: EC50/IC50 = 1.19 (IC50 = 1.59 μM, EC50 = 1.90 μM) |
| Quantified Difference | 149-fold difference in ratio (0.008 vs 1.19); EC50 56-fold lower for YH-53 |
| Conditions | SARS-CoV-2 Mpro enzymatic assay (IC50); Vero cell antiviral assay (EC50) |
Why This Matters
An EC50/IC50 ratio <<1 indicates efficient cellular target engagement with minimal intracellular sequestration or permeability barriers, whereas a ratio >1 suggests the compound requires near-complete enzyme inhibition to achieve antiviral effect, which directly impacts experimental design and interpretation of antiviral potency studies.
- [1] Tan B, Zhang X, Wu Y, et al. Table 4: Inhibition (IC50), Antiviral (EC50) Activity, Ratio of EC50/IC50, and Equilibrium-Binding Constants Ki and Kinact/Ki of SARS-CoV-2 Mpro Covalent Inhibitors. PMC9528073. View Source
